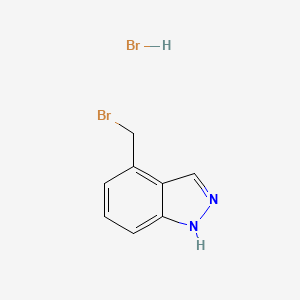

4-(Bromomethyl)-1H-indazole hydrobromide

Description

Properties

IUPAC Name |

4-(bromomethyl)-1H-indazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNEYAWBKBBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 1h Indazole Hydrobromide

Direct Synthesis of 4-(Bromomethyl)-1H-indazole Hydrobromide

Direct synthesis focuses on the conversion of closely related precursors into the target compound in a single, efficient step. This approach is often preferred for its atom economy and straightforward execution.

Bromomethylation of 1H-Indazol-4-ylmethanol Precursors

A primary and effective method for synthesizing bromomethylated indazoles involves the direct bromination of the corresponding hydroxymethyl precursor. The synthesis of 4-(Bromomethyl)-1H-indazole hydrobromide can be achieved by treating 1H-Indazol-4-ylmethanol with a strong brominating agent. Analogous syntheses for other positional isomers have been well-documented. For instance, the conversion of 5-(acetoxymethyl)-1-acetyl-1H-indazole to 5-(bromomethyl)-1H-indazole hydrobromide is accomplished in a 92% yield by treatment with 48% aqueous hydrobromic acid thieme-connect.de. This reaction simultaneously deacylates the nitrogen and converts the acetoxymethyl group into a bromomethyl group thieme-connect.de.

Similarly, a reported synthesis for the 6-substituted isomer, 6-(bromomethyl)-1H-indazole, involves heating the precursor alcohol with 33% hydrobromic acid in acetic acid, achieving a yield of 89% researchgate.netresearchgate.net. This demonstrates that a hydroxyl group on the methyl substituent of an indazole ring can be effectively substituted by bromine under strong acidic conditions. The reaction proceeds via protonation of the hydroxyl group, which then leaves as a water molecule, allowing for nucleophilic attack by the bromide ion.

The following table summarizes a representative reaction for this type of transformation.

| Precursor | Reagents | Conditions | Product | Yield |

| (1H-Indazol-6-yl)methanol | 33% HBr in Acetic Acid | 120°C, 1 hour | 6-(Bromomethyl)-1H-indazole | 89% researchgate.netresearchgate.net |

| 5-(Acetoxymethyl)-1-acetyl-1H-indazole | 48% aq. HBr | Not specified | 5-(Bromomethyl)-1H-indazole Hydrobromide | 92% thieme-connect.de |

Optimization of Reaction Conditions for Bromomethylation

The efficiency of the bromomethylation reaction is highly dependent on the reaction conditions. Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time. The use of strong acids like hydrobromic acid in acetic acid or concentrated aqueous solutions is crucial for the effective conversion of the alcohol to the bromide thieme-connect.deresearchgate.netresearchgate.net.

Elevated temperatures, such as 120°C, are often employed to drive the reaction to completion within a reasonable timeframe researchgate.netresearchgate.net. The solvent system also plays a role; acetic acid is a common choice as it is a polar protic solvent that can facilitate the SN2 reaction mechanism.

A critical aspect of the synthesis is the final workup and isolation of the product. It has been noted that isolating the bromomethylated indazole as its hydrobromide salt is essential to suppress polymerization and improve the stability of the final compound thieme-connect.de. This highlights the importance of controlling the pH and isolation procedure to obtain a stable and pure product.

Indirect Synthetic Pathways to Bromomethylated Indazoles

Indirect methods provide alternative routes to bromomethylated indazoles, often involving multiple steps that allow for greater control over regioselectivity and the introduction of other functional groups.

Synthesis via Precursor Derivatization

Precursor derivatization involves modifying the starting material before the key bromination step. A common strategy in indazole chemistry is the protection of the N-H group to prevent side reactions and improve solubility or reactivity.

An example of this approach is the synthesis that starts with 5-(acetoxymethyl)-1-acetyl-1H-indazole thieme-connect.de. In this pathway, the indazole nitrogen is protected with an acetyl group. This N-acetylated precursor is then subjected to hydrobromic acid, which serves the dual purpose of cleaving the acetyl protecting group and converting the acetoxymethyl group to the desired bromomethyl group, yielding the final product as its hydrobromide salt thieme-connect.de. This method demonstrates how derivatization can be integrated into a synthetic sequence to facilitate the desired transformation.

Regioselective Synthesis of Bromomethyl-Substituted Indazoles

Regioselectivity is a significant challenge in the functionalization of indazoles due to the presence of two reactive nitrogen atoms (N1 and N2) and multiple positions on the benzene (B151609) ring. Direct alkylation of the 1H-indazole nitrogen typically results in a mixture of N1 and N2 substituted products beilstein-journals.org. The ratio of these isomers is influenced by the reaction conditions, such as the base and solvent used beilstein-journals.orgbeilstein-journals.org.

To achieve the specific synthesis of a 4-substituted indazole like 4-(bromomethyl)-1H-indazole, strategies must be employed that precisely control the position of functionalization. Direct C-H bromination of the indazole ring itself is often not suitable for introducing a bromine at the C4 position, as such reactions tend to favor other positions like C3, C5, or C7, depending on the directing effects of existing substituents nih.govnih.gov.

Therefore, the most reliable regioselective syntheses start with precursors that already possess a functional group at the desired C4 position. Using starting materials like (1H-indazol-4-yl)methanol or indazole-4-carboxylic acid ensures that the subsequent transformations occur at the correct location, bypassing the challenges of controlling regioselectivity on an unsubstituted indazole ring.

Application of Decarboxylative Halogenation in Indazole Synthesis

Decarboxylative halogenation is a powerful method for introducing a halogen atom onto an aromatic ring with high regioselectivity acs.orgnih.gov. This reaction involves the replacement of a carboxylic acid group with a halogen, such as bromine acs.orgnih.gov. This method is particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation acs.orgnih.gov.

In the context of indazole synthesis, treating an indazole-3-carboxylic acid with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) can effectively produce the corresponding 3-bromo-indazole in good to excellent yields acs.orgnih.gov. This process is believed to proceed through a non-radical pathway acs.orgnih.gov.

While this method directly yields a bromo-substituted indazole rather than a bromomethyl-substituted one, it represents a key strategic step. By starting with indazole-4-carboxylic acid, one could regioselectively synthesize 4-bromo-1H-indazole. This brominated intermediate could then potentially be elaborated into the desired 4-(bromomethyl)-1H-indazole through subsequent functional group manipulations, such as a Suzuki coupling followed by reduction and bromination.

The general conditions for this reaction are summarized below.

| Substrate Type | Reagents | Solvent | Outcome |

| Heteroarene Carboxylic Acid | N-Bromosuccinimide (NBS) | DMF | Halodecarboxylation to form bromo-heteroarene acs.orgnih.govresearchgate.net |

Scalability Considerations in 4-(Bromomethyl)-1H-indazole Hydrobromide Production

The transition from laboratory-scale synthesis to large-scale industrial production of 4-(Bromomethyl)-1H-indazole hydrobromide necessitates careful consideration of process safety, efficiency, and cost-effectiveness. The benzylic-like nature of the methyl group on the indazole ring makes its bromination a key focus for process optimization.

Conventional batch production methods for benzylic brominations can present challenges, including issues with heat management, reaction control, and the use of hazardous solvents. Modern approaches, particularly continuous flow chemistry, offer significant advantages for scaling up these types of reactions.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control improves safety, particularly for potentially exothermic radical bromination reactions. Flow chemistry also allows for the efficient mixing of reactants and can significantly reduce reaction times, leading to higher throughput. Research has demonstrated that light-induced benzylic brominations can be effectively scaled to produce kilograms of product per day using continuous flow technology, which also improves the greenness of the process by reducing waste and eliminating the need for environmentally harmful solvents.

Furthermore, the development of practical, large-scale syntheses for related heterocyclic compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine for the drug Lenacapavir, highlights the industrial focus on creating economical and scalable routes that avoid costly and time-consuming purification steps like column chromatography chemrxiv.org. Similar principles would be applied to the production of 4-(Bromomethyl)-1H-indazole hydrobromide, focusing on high-yielding steps and straightforward isolation procedures to ensure economic viability for large-scale manufacturing google.comgoogle.com.

The table below outlines key considerations for scaling the production of 4-(Bromomethyl)-1H-indazole hydrobromide.

Table 2: Scalability Factors in Production

| Factor | Conventional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat transfer and control, minimizing risks. |

| Efficiency | Longer reaction times, potential for side products. | Shorter residence times, improved selectivity, and yield. |

| Throughput | Limited by reactor volume. | Easily scaled by numbering-up or longer run times. |

| Cost | Can require larger volumes of solvents and reagents. | Reduced solvent usage, potential for reagent recycling. |

| Purification | Often requires chromatographic purification. | Higher purity of crude product may simplify isolation. |

Chemical Reactivity and Transformations of 4 Bromomethyl 1h Indazole Hydrobromide

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

Intermolecular Nucleophilic Displacements

A wide array of nucleophiles can displace the bromide ion from the 4-(bromomethyl)-1H-indazole, leading to the formation of a new carbon-nucleophile bond. This versatility allows for the introduction of various functional groups at the 4-position of the indazole scaffold.

Common nucleophiles and the resulting products are summarized in the table below:

| Nucleophile | Reagent Example | Product Type |

| Amines | Diethylamine | 4-((Dialkylamino)methyl)-1H-indazole |

| Thiols | Sodium thiomethoxide | 4-((Alkylthio)methyl)-1H-indazole |

| Alcohols/Phenols | Sodium phenoxide | 4-((Aryloxy)methyl)-1H-indazole |

| Carboxylates | Sodium acetate | 4-(Acetoxymethyl)-1H-indazole |

| Cyanide | Sodium cyanide | 4-(Cyanomethyl)-1H-indazole |

These reactions are typically carried out in the presence of a base to neutralize the hydrobromide and deprotonate the nucleophile if necessary. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions. For instance, the reaction with amines is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic center and an electrophilic benzylic bromide within the same molecule or a derivatized precursor can lead to intramolecular cyclization reactions. These reactions are powerful tools for the construction of fused heterocyclic systems containing the indazole moiety.

A notable example is the synthesis of indazolo[3,4-g]isoquinolines. In a potential synthetic route, the nitrogen of the indazole ring or a substituent attached to it can act as the internal nucleophile. For instance, if the N1 position is functionalized with a group containing a nucleophilic atom, this atom can attack the bromomethyl group at the C4 position, leading to the formation of a new ring. The regioselectivity of such cyclizations depends on the nature of the linker and the reaction conditions.

Electrophilic and Radical Reactions Involving the Bromine Atom

The bromine atom of the bromomethyl group primarily participates in reactions characteristic of alkyl halides. While direct electrophilic attack on the bromine is uncommon, the carbon-bromine bond can be cleaved under radical conditions.

The benzylic position of the bromomethyl group makes it susceptible to radical reactions. The C-Br bond can undergo homolytic cleavage upon exposure to radical initiators, such as AIBN (azobisisobutyronitrile), or upon photolysis. The resulting indazol-4-ylmethyl radical is stabilized by resonance with the aromatic ring system. This radical intermediate can then participate in various radical-mediated transformations, including:

Radical reduction: Replacement of the bromine atom with a hydrogen atom using a radical reducing agent like tributyltin hydride.

Radical coupling: Formation of a new carbon-carbon bond by reaction with another radical species or a suitable acceptor.

Benzylic bromination of a corresponding 4-methyl-1H-indazole with a radical brominating agent like N-bromosuccinimide (NBS) is a common method to synthesize 4-(bromomethyl)-1H-indazole, proceeding through a benzylic radical intermediate chemistrysteps.com.

Reactivity of the Indazole Heterocycle

The indazole ring itself is a reactive entity, with the nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of the benzene (B151609) ring participating in various transformations.

N-Alkylation and N-Functionalization

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Deprotonation of the N-H proton with a base generates an indazolide anion, which can react with various electrophiles. This typically leads to a mixture of N1 and N2 substituted products nih.gov. The regioselectivity of these reactions is a subject of extensive research and is influenced by several factors including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used nih.govresearchgate.netnih.gov.

N-Alkylation: The reaction of 4-(bromomethyl)-1H-indazole with alkyl halides in the presence of a base will result in alkylation on one of the ring nitrogens. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. For instance, the use of sodium hydride in THF has been shown to favor N1-alkylation for many substituted indazoles nih.govresearchgate.net. Conversely, different base/solvent combinations can favor the N2 isomer rsc.org. The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the alkylation researchgate.netnih.gov.

N-Acylation: Acylation of the indazole ring can be achieved using acyl chlorides or anhydrides. Generally, N-acylation is regioselective for the N1 position nih.govorganic-chemistry.org. This is often explained by the thermodynamic stability of the N1-acylindazole product. In some cases, the initially formed N2-acylindazole can isomerize to the more stable N1-product nih.gov.

The table below summarizes the regioselectivity of N-functionalization under different conditions.

| Reaction | Electrophile | Reagents | Major Product |

| N-Alkylation | Alkyl Bromide | NaH, THF | N1-alkylated |

| N-Alkylation | Diazo compound | TfOH | N2-alkylated rsc.org |

| N-Acylation | Acid Anhydride | Electrochemical reduction | N1-acylated organic-chemistry.org |

Electrophilic Aromatic Substitution on the Indazole Ring

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The position of the incoming electrophile is directed by the combined electronic effects of the fused pyrazole ring and the substituents already present on the benzene ring organicchemistrytutor.comunizin.orglibretexts.org.

The pyrazole ring, being electron-rich, generally activates the fused benzene ring towards electrophilic attack. However, its directing effect is complex. For the 1H-indazole tautomer, electrophilic substitution is often observed at the C3, C5, and C7 positions. In the case of 4-(bromomethyl)-1H-indazole, the existing bromomethyl group will also influence the position of further substitution. The bromomethyl group is a weakly deactivating, ortho-, para-director.

Considering the directing effects of both the pyrazole moiety and the 4-substituent, electrophilic attack is most likely to occur at the C7 position. This is supported by studies on the regioselective C7 bromination of 4-substituted 1H-indazoles nih.gov. The C5 position is also a potential site for substitution, while the C6 position is less favored. The precise outcome will depend on the specific electrophile and reaction conditions employed. For instance, halogenation of 2-substituted indazoles has been shown to occur regioselectively at the C3 and C7 positions researchgate.netnih.gov.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl group of 4-(bromomethyl)-1H-indazole hydrobromide, being analogous to a benzylic bromide, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. While direct examples involving 4-(bromomethyl)-1H-indazole hydrobromide are not extensively documented in publicly available literature, the reactivity of analogous benzylic bromides in such couplings is well-established. These reactions typically involve the palladium-catalyzed coupling of the benzylic bromide with an organoboron reagent, such as an arylboronic acid or its ester, in the presence of a base.

The general scheme for the Suzuki-Miyaura coupling of a benzylic bromide involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired coupled product and regenerate the active catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids

| Entry | Benzylic Bromide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 75-85 |

| 2 | 4-Methoxybenzyl bromide | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 90 |

| 3 | 3,5-Dimethylbenzyl bromide | 2-Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 120 | 88 |

This table presents generalized conditions based on literature for analogous reactions and serves as a predictive model for the reactivity of 4-(bromomethyl)-1H-indazole hydrobromide.

Other Coupling Methodologies Utilizing the Bromomethyl Functionality

Beyond the Suzuki-Miyaura reaction, the bromomethyl group of 4-(bromomethyl)-1H-indazole hydrobromide can potentially participate in other important palladium-catalyzed cross-coupling reactions, including the Sonogashira and Heck reactions.

The Sonogashira coupling would involve the reaction of the bromomethylindazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would lead to the formation of a new carbon-carbon bond between the methylene (B1212753) group and the alkyne, yielding a propargyl-indazole derivative.

The Heck reaction would entail the coupling of the bromomethylindazole with an alkene. However, the typical Heck reaction mechanism involves the coupling of an aryl or vinyl halide. The participation of a benzylic bromide in a Heck-type reaction is less common but conceivable under specific catalytic conditions, potentially leading to the formation of allylic indazole derivatives.

Further research is required to establish optimized conditions for these and other cross-coupling reactions involving 4-(bromomethyl)-1H-indazole hydrobromide.

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group is an excellent leaving group, making 4-(bromomethyl)-1H-indazole hydrobromide a valuable precursor for a variety of functional group interconversions through nucleophilic substitution reactions. These transformations allow for the introduction of a wide range of functionalities at the 4-position of the indazole ring.

Common nucleophiles that can displace the bromide ion include:

Azide ion (N₃⁻): Reaction with sodium azide leads to the formation of 4-(azidomethyl)-1H-indazole. This azide can be further reduced to the corresponding amine or used in click chemistry reactions.

Cyanide ion (CN⁻): Nucleophilic substitution with sodium or potassium cyanide yields 4-(cyanomethyl)-1H-indazole. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: Reaction with primary or secondary amines results in the formation of 4-(aminomethyl)-1H-indazole derivatives.

Thiols and Thiolates: Treatment with thiols or their corresponding salts (thiolates) produces 4-(thiomethyl)-1H-indazole derivatives. For instance, reaction with thiourea followed by hydrolysis is a common method to introduce a thiol group.

Alcohols and Alkoxides: Alkylation with alcohols or alkoxides yields 4-(alkoxymethyl)-1H-indazoles (ethers).

Carboxylates: Reaction with carboxylate salts can be used to synthesize ester derivatives.

The reactivity of the bromomethyl group can also be harnessed for oxidation reactions. For example, under appropriate conditions, it can be oxidized to the corresponding aldehyde, 4-formyl-1H-indazole, which is a valuable synthetic intermediate.

Table 2: Examples of Functional Group Interconversions of 4-(Bromomethyl)-1H-indazole Analogs

| Entry | Reagent | Product | Reaction Type |

| 1 | Sodium azide (NaN₃) | 4-(Azidomethyl)-1H-indazole | Nucleophilic Substitution |

| 2 | Potassium cyanide (KCN) | 4-(Cyanomethyl)-1H-indazole | Nucleophilic Substitution |

| 3 | Ammonia (NH₃) | 4-(Aminomethyl)-1H-indazole | Nucleophilic Substitution |

| 4 | Sodium methoxide (NaOCH₃) | 4-(Methoxymethyl)-1H-indazole | Nucleophilic Substitution (Williamson Ether Synthesis) |

| 5 | Thiourea, then NaOH | 4-(Thiomethyl)-1H-indazole | Nucleophilic Substitution |

| 6 | N-Methylaniline | 4-((Methyl(phenyl)amino)methyl)-1H-indazole | Nucleophilic Substitution |

This table illustrates potential transformations based on the known reactivity of benzylic bromides.

Role As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The compound is instrumental in the construction of elaborate molecular architectures, from simple derivatives to intricate multi-ring systems, which are foundational in fields like medicinal chemistry.

The primary application of 4-(bromomethyl)-1H-indazole hydrobromide is in the synthesis of novel indazole derivatives through the alkylation of various nucleophiles. The reactive C-Br bond in the bromomethyl group is readily displaced by atoms such as sulfur, nitrogen, and oxygen. This reaction facilitates the introduction of diverse functional groups and molecular fragments onto the indazole scaffold.

For instance, research on related bromomethyl indazoles has shown that they can be efficiently converted into thioethers by reaction with thiols, a key step in the synthesis of advanced molecular motors. researchgate.net This demonstrates the compound's role as a precursor to molecules with specific functional properties. Furthermore, the indazole derivatives synthesized from this building block have been explored for various biological activities, including as potential inhibitors of the FtsZ protein in bacteria and as PD-1/PD-L1 interaction inhibitors for cancer immunotherapy. nih.govnih.gov The ability to create libraries of such compounds is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

| Reactant | Generic Nucleophile (Nu-H) | Product | Application |

| 4-(Bromomethyl)-1H-indazole | Alcohols (R-OH), Thiols (R-SH), Amines (R-NH₂) | 4-(Alkoxymethyl)-1H-indazoles, 4-(Alkylthiomethyl)-1H-indazoles, 4-(Alkylaminomethyl)-1H-indazoles | Creation of diverse libraries for screening and SAR studies |

Beyond simple substitution, 4-(bromomethyl)-1H-indazole hydrobromide is a key intermediate for building more complex, multi-ring heterocyclic systems. The indazole nucleus itself is a bicyclic system, and its functionalization allows for subsequent reactions to construct even larger scaffolds. jmchemsci.com For example, synthetic strategies have been developed to fuse additional rings, such as pyrimidine (B1678525) systems, onto the indazole core. thieme-connect.de This process, known as annulation, can create polycyclic molecules with unique three-dimensional shapes and biological properties. The initial modification using the bromomethyl handle is often a critical first step in a longer synthetic sequence aimed at producing these elaborate structures, such as the fused tricyclic pyridazino[1,2-a]indazolium ring system found in natural products like nigeglanine (B1252215) hydrobromide. nih.gov

Application in Linker Chemistry and Scaffold Diversification

In modern medicinal chemistry, the concepts of molecular linkers and scaffold diversification are central to the design of new therapeutic agents.

The term "linker" refers to a chemical bridge that connects two or more molecular fragments, such as an antibody and a cytotoxic drug in an antibody-drug conjugate. nih.gov The methylene (B1212753) (-CH₂-) group provided by 4-(bromomethyl)-1H-indazole hydrobromide serves as a simple and stable, non-cleavable linker. By reacting with a nucleophile on another molecule, it covalently attaches the indazole scaffold, which is recognized as a "privileged" structure in many biologically active compounds.

This reactivity is the foundation for scaffold diversification. Starting from this single, versatile building block, chemists can generate a vast library of derivatives by reacting it with a wide array of different nucleophiles. nih.gov This parallel synthesis approach is highly efficient for exploring the chemical space around the indazole core to optimize biological activity, selectivity, and pharmacokinetic properties.

| Starting Material | Library of Nucleophiles | Resulting Diversified Library | Purpose |

| 4-(Bromomethyl)-1H-indazole hydrobromide | Nu₁-H, Nu₂-H, Nu₃-H, ... | 4-(Nu₁-methyl)-1H-indazole, 4-(Nu₂-methyl)-1H-indazole, 4-(Nu₃-methyl)-1H-indazole, ... | Rapidly generate novel chemical entities for high-throughput screening and lead optimization. |

Precursor for Advanced Organic Synthesis

The role of 4-(bromomethyl)-1H-indazole hydrobromide extends beyond being a simple alkylating agent; it is a key precursor in multi-step, advanced organic synthesis. organic-chemistry.org The products of its initial substitution reactions can serve as intermediates for further chemical transformations.

An illustrative example is the improved synthesis of 6-[(ethylthio)methyl]-1H-indazole, where 6-(bromomethyl)-1H-indazole is used as a more efficient intermediate compared to its mesylate equivalent. researchgate.net The resulting thioether is a component of a larger, functional molecular motor, highlighting how the initial building block is critical for the assembly of highly complex, functional chemical systems. researchgate.net Similarly, the compound can be used to introduce side chains that are then modified in subsequent synthetic steps, forming part of a longer, convergent synthetic strategy toward a final target molecule. acs.orgresearchgate.net

Utility in the Development of Chemical Probes

Chemical probes are small molecules designed to selectively interact with biological targets like proteins, enabling the study of their function in complex biological systems. nih.gov The development of high-quality probes is essential for target validation in drug discovery.

The reactive nature of 4-(bromomethyl)-1H-indazole hydrobromide makes it an excellent starting material for the synthesis of chemical probes. The bromomethyl group provides a convenient handle for attaching reporter tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and proteomic studies, or photo-activatable cross-linkers to covalently label binding partners. For example, a biotinylated nucleophile could be reacted with the compound to create a probe capable of identifying the cellular targets of a new class of indazole-based compounds. This approach allows researchers to "fish" for the specific proteins that interact with the indazole scaffold, providing crucial insights into its mechanism of action.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 4-(bromomethyl)-1H-indazole hydrobromide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of 4-(bromomethyl)-1H-indazole hydrobromide, the spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene (B1212753) protons of the bromomethyl group, and the N-H proton of the indazole ring.

The aromatic region will display a characteristic pattern for a 4-substituted indazole. The proton at position 3 (C3-H) typically appears as a singlet, while the protons on the benzene (B151609) ring (H-5, H-6, and H-7) will show as a set of coupled multiplets. The methylene protons (-CH₂Br) are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The N-H proton of the indazole ring is typically a broad singlet and its chemical shift can be solvent-dependent. The presence of the hydrobromide salt may influence the chemical shifts, particularly of the N-H proton and the aromatic protons.

Table 1: Expected ¹H NMR Chemical Shifts for 4-(Bromomethyl)-1H-indazole hydrobromide

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | Variable (e.g., 10-13) | Broad Singlet |

| H-3 | ~8.0-8.5 | Singlet |

| Aromatic (H-5, H-6, H-7) | ~7.0-7.8 | Multiplets |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 4-(bromomethyl)-1H-indazole hydrobromide will give rise to a distinct signal. The spectrum will show signals for the carbon atoms of the indazole ring and the methylene carbon of the bromomethyl group.

The chemical shifts of the carbon atoms in the indazole ring are indicative of their electronic environment. The carbon atom attached to the bromine (C-4) and the carbons of the pyrazole (B372694) moiety (C-3 and C-7a) will have characteristic shifts. The methylene carbon of the bromomethyl group will appear at a relatively upfield position compared to the aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for 4-(Bromomethyl)-1H-indazole hydrobromide

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~130-135 |

| C-4 | ~120-125 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~110-115 |

| C-3a | ~140-145 |

| C-7a | ~125-130 |

Advanced NMR Techniques for Regioisomer Identification (e.g., HMBC)

The synthesis of 4-(bromomethyl)-1H-indazole can potentially yield other regioisomers, such as 5-, 6-, or 7-(bromomethyl)-1H-indazole. Two-dimensional (2D) NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous identification of the correct isomer. semanticscholar.org

HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. For 4-(bromomethyl)-1H-indazole, a key correlation would be observed between the methylene protons (-CH₂Br) and the carbon atoms at positions 3a, 4, and 5 of the indazole ring. This specific correlation pattern would definitively confirm the attachment of the bromomethyl group at the C-4 position, distinguishing it from other possible isomers.

Multinuclear NMR and Solid-State NMR Characterization

While less common for routine characterization, multinuclear NMR, such as Nitrogen-15 (¹⁵N) NMR, can provide further structural insights. The ¹⁵N NMR spectrum would show two distinct signals for the two nitrogen atoms in the indazole ring, helping to probe the electronic structure and tautomeric form of the molecule. rsc.org

Solid-state NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about the molecular conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice, which are not averaged out as they are in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, providing definitive confirmation of its identity. For 4-(bromomethyl)-1H-indazole (the free base), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. The presence of two bromine atoms in the hydrobromide salt (C₈H₈Br₂N₂) results in a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The theoretical exact mass for the protonated free base, [C₈H₈⁷⁹BrN₂ + H]⁺, would be calculated and compared to the experimental value. An observed mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-(Bromomethyl)-1H-indazole hydrobromide |

| 4-(Bromomethyl)-1H-indazole |

| 5-(Bromomethyl)-1H-indazole |

| 6-(Bromomethyl)-1H-indazole |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for determining the molecular weight of a compound and providing insights into its molecular formula. For 4-(Bromomethyl)-1H-indazole hydrobromide, this soft ionization technique would be used to observe the molecular ion. In positive ion mode, the analysis would be expected to detect the protonated molecule of the free base, [C₈H₇BrN₂ + H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak, providing strong evidence for the presence of a single bromine atom in the detected ion.

| Expected Ion | Theoretical m/z | Description |

| [C₈H₈⁷⁹BrN₂]⁺ | 210.99 | Molecular ion of the free base with ⁷⁹Br |

| [C₈H₈⁸¹BrN₂]⁺ | 212.99 | Molecular ion of the free base with ⁸¹Br |

This table represents theoretical values as specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 4-(Bromomethyl)-1H-indazole hydrobromide would be expected to display characteristic absorption bands for the N-H bond of the indazole ring, the C-H bonds of the aromatic and methyl groups, C=C and C=N bonds within the aromatic system, and the C-Br bond. The presence of the hydrobromide salt may cause broadening of the N-H stretching vibration.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (indazole) | 3200-3400 | Stretching (often broad) |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic, CH₂) | 2850-2960 | Stretching |

| C=C / C=N (aromatic ring) | 1450-1620 | Stretching |

| C-Br | 500-650 | Stretching |

This table indicates typical wavenumber ranges for the specified functional groups. Precise values for 4-(Bromomethyl)-1H-indazole hydrobromide require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The indazole ring system in 4-(Bromomethyl)-1H-indazole hydrobromide is aromatic and would be expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The positions and intensities of these absorption maxima (λ_max) are sensitive to the solvent used and the substitution pattern on the aromatic ring.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₈Br₂N₂) to verify the compound's stoichiometric purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 32.91 |

| Hydrogen (H) | 2.76 |

| Nitrogen (N) | 9.59 |

| Bromine (Br) | 54.74 |

This table is based on the molecular formula C₈H₈Br₂N₂ with a molecular weight of 291.97 g/mol .

Chromatographic Techniques (e.g., LCMS) for Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS), are essential for assessing the purity of 4-(Bromomethyl)-1H-indazole hydrobromide. HPLC separates the compound from any impurities, and the purity is typically determined by the relative area of the main peak in the chromatogram. When coupled with a mass spectrometer (LCMS), this technique simultaneously provides retention time data for purity assessment and mass-to-charge ratio data for identity confirmation of the main peak and any separated impurities. Commercial suppliers often report purities of greater than 98% for this compound, determined by such methods.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and structural features of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in understanding the stability, reactivity, and electronic properties of molecules. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine optimized geometries and analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to reaction. dntb.gov.ua For instance, in studies of similar heterocyclic compounds, a calculated energy gap of 3.08 eV was interpreted as an indicator of significant chemical reactivity. dntb.gov.ua

Table 1: Key Electronic Properties Calculated via DFT for Related Indazole Systems Note: This table is illustrative, based on typical DFT studies of indazole derivatives. Specific values for 4-(Bromomethyl)-1H-indazole hydrobromide would require dedicated calculations.

| Calculated Parameter | Significance | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | 3.5 to 5.5 |

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the theoretical NMR chemical shifts of molecules. imist.maimist.ma This quantum chemical calculation is typically performed using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set, after optimizing the molecule's geometry. nih.gov The method calculates the isotropic nuclear magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma

For complex heterocyclic systems like indazoles, GIAO calculations serve as a powerful tool to confirm structural assignments made through experimental NMR spectroscopy. nih.govresearchgate.net By comparing the calculated chemical shifts with experimental data, researchers can validate proposed structures, assign specific signals, and resolve ambiguities, especially in cases of isomeric or tautomeric mixtures. nih.gov Studies on various heterocyclic compounds consistently show a strong linear correlation between the experimental and GIAO-calculated chemical shifts, often with R-squared values exceeding 0.99 for ¹³C and 0.93 for ¹H NMR data, affirming the high accuracy of the GIAO/DFT approach. researchgate.netnih.gov

Table 2: Illustrative Comparison of Experimental vs. GIAO-Calculated ¹³C NMR Chemical Shifts for an Indazole Ring System Note: This table provides a representative example of the correlation between experimental and theoretical data derived from GIAO calculations on indazole-like structures.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| C3 | 135.7 | 135.5 | -0.2 |

| C3a | 121.9 | 122.1 | +0.2 |

| C4 | 123.1 | 123.0 | -0.1 |

| C5 | 127.2 | 126.9 | -0.3 |

| C6 | 121.8 | 121.9 | +0.1 |

| C7 | 111.1 | 111.0 | -0.1 |

| C7a | 140.8 | 140.9 | +0.1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of molecular behavior, from conformational flexibility to reaction pathways.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like 4-(Bromomethyl)-1H-indazole hydrobromide, rotations around the bond connecting the bromomethyl group to the indazole ring are of particular interest. Computational methods can be used to perform a systematic search of the potential energy surface to identify stable, low-energy conformers. researchgate.net

The relative energies of these conformers are calculated to determine their population distribution at a given temperature. This information is crucial for understanding molecular recognition, as the specific three-dimensional shape a molecule adopts governs how it interacts with other molecules, such as biological receptors. The most stable conformer is typically the one that dominates in solution and is most likely to be the biologically active form.

Computational chemistry is a valuable tool for elucidating reaction mechanisms. beilstein-journals.org By mapping the potential energy surface of a chemical reaction, it is possible to predict the most favorable reaction pathway. This involves identifying and calculating the energies of all reactants, intermediates, products, and, most importantly, the transition states that connect them. beilstein-journals.orgnih.gov

For indazole derivatives, a key reaction is alkylation, which can occur at either the N1 or N2 position of the indazole ring. beilstein-journals.org DFT calculations can be used to model the reaction pathways for both possibilities. By calculating the activation energy (the energy difference between the reactants and the transition state) for each pathway, chemists can predict which regioisomer will be the major product under specific reaction conditions. beilstein-journals.org This analysis provides mechanistic insights that are critical for designing highly selective synthetic routes. beilstein-journals.org

In Silico Docking Studies for Ligand-Receptor Interaction Hypotheses

In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. nih.gov This method is central to modern drug discovery for generating hypotheses about a compound's potential biological activity. nih.gov The process involves placing the ligand (e.g., 4-(Bromomethyl)-1H-indazole hydrobromide) into the binding site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov

The results of a docking study provide a plausible 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the binding. nih.govnih.gov For indazole-based compounds, which are known to interact with various biological targets like protein kinases, docking studies can identify the specific amino acid residues in the active site that are crucial for binding. This information helps to rationalize the compound's activity and provides a basis for designing new analogs with improved potency and selectivity. nih.govnih.gov

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Theoretical and computational chemistry provide powerful tools for understanding the intricate network of non-covalent interactions that govern the supramolecular assembly of crystalline solids. In the case of 4-(Bromomethyl)-1H-indazole hydrobromide, a detailed analysis reveals a variety of potential interactions, including halogen bonds, hydrogen bonds, and π-interactions, which collectively determine its crystal packing and solid-state properties. Although specific experimental crystallographic data for this compound is not publicly available, its structural features allow for a robust theoretical assessment based on well-established principles and computational studies of analogous systems. cam.ac.ukcam.ac.uk

The primary non-covalent interactions expected in the crystal lattice of 4-(Bromomethyl)-1H-indazole hydrobromide include:

Hydrogen Bonding: The presence of the indazole N-H protons and the bromide anion (Br⁻) creates a classic scenario for strong hydrogen bond formation. The protonated indazole ring is an excellent hydrogen bond donor, while the bromide anion is an effective acceptor.

Halogen Bonding: The bromine atom of the bromomethyl group can act as a halogen bond donor. This interaction, denoted as C—Br···A, involves the electrophilic region (σ-hole) on the bromine atom interacting with a nucleophilic acceptor (A). nih.govnih.gov

π-π Stacking: The aromatic nature of the indazole ring system allows for potential π-π stacking interactions between adjacent molecules.

Hydrogen Bonding Analysis

The most significant hydrogen bonds in the structure are anticipated to be N—H···Br⁻ and C—H···Br⁻ interactions. The protonation of one of the indazole nitrogen atoms by hydrobromic acid results in a cationic indazolium moiety and a free bromide anion. The N-H group of the indazolium cation will readily form a strong hydrogen bond with the electron-rich bromide anion. Additionally, activated C-H bonds, such as the one on the indazole ring, can act as weaker hydrogen bond donors to the bromide anion. Computational studies on similar organic hydrohalides confirm that such interactions are fundamental to their crystal packing.

Halogen Bonding (XB) Analysis

The bromine atom covalently attached to the methyl group at the 4-position of the indazole ring is a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophile. nih.govresearchgate.net The strength and geometry of a halogen bond depend on the nature of the halogen atom and the electron-donating capacity of the acceptor atom. In the solid state of 4-(Bromomethyl)-1H-indazole hydrobromide, potential halogen bond acceptors could include the π-system of an adjacent indazole ring or the bromide anion itself, leading to C—Br···π or C—Br···Br⁻ interactions.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are instrumental in characterizing these interactions. researchgate.netresearchgate.netmdpi.comacs.org QTAIM analysis identifies bond critical points (BCPs) between interacting atoms and quantifies the interaction based on the electron density (ρ) and its Laplacian (∇²ρ) at these points. nih.gov NCI plots provide a visual representation of non-covalent interactions, distinguishing between attractive (hydrogen bonds, halogen bonds) and repulsive forces. researchgate.netacs.org

Detailed Research Findings from Analogous Systems

While direct computational data for 4-(Bromomethyl)-1H-indazole hydrobromide is unavailable, studies on related brominated heterocyclic compounds and indazole derivatives provide valuable insights. For instance, theoretical studies on complexes of 1,4-dibromotetrafluorobenzene (B1210529) with nitrogen-containing heterocycles have quantified the energetics and topological features of Br···N halogen bonds. nih.govresearchgate.net These studies show that the interaction energy is significant and contributes substantially to the stability of the resulting co-crystals. Similarly, computational analyses of brominated BODIPY dyes have elucidated the role of Br···Br and other halogen bonds in directing their crystal packing. researchgate.net

In the context of indazole derivatives, crystal structure analyses have highlighted the prevalence of hydrogen bonding and π-stacking. For example, the crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, synthesized from a bromomethyl-containing precursor, reveals a network of weak C-H···O and C-H···N hydrogen-bond-like interactions that stabilize its solid-state structure. nih.gov

Based on these analogous systems, a theoretical model for the non-covalent interactions in 4-(Bromomethyl)-1H-indazole hydrobromide can be constructed. The table below summarizes the anticipated interactions and their typical characteristics derived from computational studies on similar molecules.

Interactive Data Table: Predicted Non-Covalent Interactions in 4-(Bromomethyl)-1H-indazole hydrobromide

This table presents theoretically predicted data based on computational studies of analogous molecular systems, as direct experimental data for the title compound is not available.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) | Computational Evidence from Analogous Systems |

| Hydrogen Bond | N-H (Indazolium) | Br⁻ (Anion) | 2.9 - 3.3 | -8 to -15 | Analysis of organic hydrohalide salts |

| Hydrogen Bond | C-H (Aromatic) | Br⁻ (Anion) | 3.1 - 3.6 | -1 to -4 | Studies on C-H···X⁻ interactions (X=halide) |

| Halogen Bond | C-Br (Bromomethyl) | Br⁻ (Anion) | 3.2 - 3.7 | -2 to -5 | QTAIM and NCI analysis of brominated compounds researchgate.netmdpi.com |

| Halogen Bond | C-Br (Bromomethyl) | π-system (Indazole) | 3.3 - 3.8 | -1 to -3 | Theoretical studies on halogen-π interactions nih.gov |

| π-π Stacking | Indazole Ring | Indazole Ring | 3.4 - 3.8 | -2 to -6 | Hirshfeld surface analysis of aromatic heterocycles nih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of indazole derivatives, while well-established, is undergoing a transformation driven by the principles of green chemistry. Future research will likely prioritize the development of more efficient, environmentally benign, and economically viable synthetic pathways.

Traditional methods for synthesizing the indazole core often rely on transition-metal catalysts like palladium and copper, which can be costly and pose environmental concerns. researchgate.netmdpi.com A significant area of future work will involve replacing these with more sustainable alternatives. Recent advancements include the use of reusable, cost-effective, and easy-to-handle heteropoly acids (e.g., H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀) which have demonstrated high yields in the synthesis of substituted indazoles. researchgate.net Another green approach involves using copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in eco-friendly solvents like polyethylene (B3416737) glycol (PEG 300) for one-pot, three-component reactions. organic-chemistry.org

Metal-free synthesis is another promising frontier. organic-chemistry.org One-pot, metal-free reactions of readily available starting materials like 2-aminophenones with hydroxylamine (B1172632) derivatives offer an operationally simple and mild route to indazoles that is insensitive to air and moisture. organic-chemistry.org Research into electrochemical methods for derivatization, such as the selective N1-acylation of indazoles, also presents a sustainable pathway by reducing the need for chemical reagents. organic-chemistry.org These catalyst-based and green chemistry approaches are seen as crucial for the future of indazole synthesis, enabling the creation of a wide range of derivatives for pharmaceutical and materials science applications. benthamdirect.com

| Synthetic Approach | Key Features | Potential Advantages |

| Heteropoly Acid Catalysis | Use of H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀. researchgate.net | Reusable, cost-effective, high yields (92-95%). researchgate.net |

| Nanoparticle Catalysis | Copper(I) oxide nanoparticles (Cu₂O-NP) in PEG. organic-chemistry.org | Ligand-free conditions, use of a green solvent. organic-chemistry.org |

| Metal-Free Reactions | One-pot synthesis from 2-aminophenones. organic-chemistry.org | Operationally simple, mild conditions, avoids costly/toxic metals. organic-chemistry.org |

| Electrochemical Methods | Electrochemical reduction for selective acylation. organic-chemistry.org | Reduces reagent waste, high selectivity. organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes of the Bromomethylindazole Scaffold

The bromomethyl group on the indazole ring is a highly reactive handle, traditionally used for nucleophilic substitution reactions. However, future research is poised to explore more complex and novel reactivity modes to expand the chemical space accessible from this scaffold.

A key area of development is the late-stage functionalization of the indazole core via C–H activation. rsc.org This strategy allows for the direct introduction of functional groups onto the benzene (B151609) or pyrazole (B372694) rings, bypassing the need for pre-functionalized starting materials and increasing molecular complexity efficiently. researchgate.netrsc.org Transition metal-catalyzed C–H activation has emerged as a powerful tool for creating functionalized indazole derivatives with significant structural diversity. researchgate.netrsc.org

Radical-mediated reactions offer another avenue for novel transformations. For instance, a radical-mediated decarboxylative C(sp³)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, has been shown to provide a broad range of alkylated products. organic-chemistry.org Furthermore, the indazole ring itself can participate in reactions like 1,3-dipolar cycloadditions with arynes to yield complex fused systems. organic-chemistry.org Exploring these and other undiscovered reactivity modes, such as novel cycloadditions or rearrangements of the bromomethylindazole scaffold, will be crucial for synthesizing next-generation molecules.

Applications in Advanced Materials Science (e.g., organic electronics, functional polymers)

While indazole derivatives are renowned for their medicinal applications, their unique electronic and structural properties make them attractive candidates for advanced materials. researchgate.netnih.gov Future research will increasingly focus on harnessing these properties for applications in organic electronics and functional polymers.

In the realm of organic electronics, indazole derivatives are being explored as electronically active materials. researchgate.net Their rigid, aromatic structure is conducive to forming stable materials for devices like organic light-emitting diodes (OLEDs). Recent studies have shown that 3-keto-indazole derivatives can exhibit multi-colored phosphorescence, a highly desirable property for luminescent materials. rsc.org By dispersing these derivatives in a host matrix, researchers have successfully achieved room-temperature phosphorescence in a variety of colors, demonstrating their potential for creating new OLEDs. rsc.org The development of novel imidazole (B134444) and indazole derivatives for use as hole-injection, hole-transport, or electron-transport layers in organic electronic devices is an active area of investigation. google.com

The ability of indazole derivatives to influence biological polymers also suggests potential in materials science. For example, certain indazole derivatives act as potent inhibitors of tubulin polymerization by interacting with the colchicine (B1669291) binding site. nih.gov This mechanism, crucial for their anti-cancer effects, highlights their ability to modulate the structure and function of biopolymers. This interaction could be leveraged to design novel functional polymers or biomaterials where controlled polymerization or depolymerization is desired. The bromomethyl group itself can serve as an initiation site for radical-initiated crosslinking in the creation of functional resins.

Integration with Automated and High-Throughput Synthesis Platforms

The demand for large, diverse libraries of compounds for drug discovery and materials science screening has necessitated the integration of synthetic chemistry with automated platforms. The indazole scaffold is well-suited for such approaches.

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries. ewadirect.com HTS campaigns, including both physical and in silico screening, have been successfully used to identify indazole derivatives as potent inhibitors for various biological targets. nih.govacs.orgnih.gov For instance, HTS was instrumental in identifying 3-benzylindazoles as selective CDK8 inhibitors and other derivatives as activators of Sirt 1. nih.gov

To feed these screening campaigns, automated and parallel synthesis methods are being developed. Researchers have reported the synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides using parallel solution-phase methods, with automated preparative HPLC used for purification. nih.govacs.org This demonstrates the feasibility of producing large numbers of indazole analogues efficiently. Future work will likely focus on refining these methods, perhaps using flow chemistry or robotic platforms, to further accelerate the synthesis and purification of indazole libraries for screening against an even wider range of biological and material targets. rsc.org The development of rapid analytical techniques, such as circular dichroism-based assays for determining enantiopurity, is also crucial to keep pace with high-throughput synthesis workflows. rsc.org

Deeper Mechanistic Understanding of Indazole Derivatization Processes

A thorough understanding of reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For indazole derivatization, particularly N-alkylation, achieving regioselectivity between the N1 and N2 positions is a persistent challenge that can significantly impact product yield and biological activity. nih.gov

Future research will heavily rely on computational chemistry to unravel the subtleties of these reactions. Density Functional Theory (DFT) calculations have already provided significant insights into the regioselective N1- and N2-alkylation of a versatile indazole, methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov These studies suggest that N1-substitution is favored via a chelation mechanism when cesium is present, while other non-covalent interactions drive the formation of the N2-product. nih.gov Computational analysis helps rationalize why different reaction conditions lead to different regioisomers. nih.govnih.gov

Molecular dynamics (MD) simulations and Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis are also being used to study the binding of indazole derivatives to their biological targets, such as the COX-2 enzyme. researchgate.net These computational methods provide a dynamic picture of the interactions at the molecular level, helping to explain the stability and binding affinity of different analogues. researchgate.net A deeper mechanistic understanding, gained through the synergy of experimental work and advanced computational modeling, will enable chemists to design more selective and efficient syntheses and to rationally design indazole derivatives with enhanced properties for specific applications. nih.govresearchgate.netnih.gov

| Computational Method | Application in Indazole Research | Key Insights Gained |

| Density Functional Theory (DFT) | Elucidating N-alkylation mechanisms. nih.gov | Rationalizes regioselectivity (N1 vs. N2); identifies role of cations and non-covalent interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying ligand-protein binding. researchgate.net | Assesses the stability of indazole derivatives in enzyme active sites over time. researchgate.net |

| MM-GBSA Analysis | Calculating binding free energies. researchgate.net | Quantifies binding affinities and identifies key interactions for potent biological activity. researchgate.net |

| In Silico HTS / Docking | Virtual screening of compound libraries. acs.orgnih.govnih.gov | Predicts binding modes and affinities to prioritize compounds for synthesis and testing. nih.gov |

Q & A

Q. What experimental designs mitigate side reactions during functionalization of the bromomethyl group?

- Methodological Answer :

- Kinetic Control : Use low temperatures (0–5°C) to favor primary products.

- Protecting Groups : Temporarily block reactive sites (e.g., NH of indazole) with Boc or Fmoc groups.

- In Situ Monitoring : Track reactions via TLC or inline IR to optimize termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.